N-(2,4-dimethylphenyl)-2-ethylhexanamide
Description
N-(2,4-Dimethylphenyl)-2-ethylhexanamide is an amide derivative featuring a 2-ethylhexanoyl group attached to a 2,4-dimethyl-substituted aniline moiety. Amides of this class are often utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and tunable reactivity .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-10-9-12(3)11-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
MLTKJVPYVDKLDA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the N-(Dimethylphenyl)amide Family
(a) N-(2,4-Dimethylphenyl)formamide (CAS 60397-77-5)
- Molecular Formula: C₉H₁₁NO
- Key Features: A simpler analog with a formyl group instead of 2-ethylhexanoyl. Widely used as a solvent and reagent in organic synthesis due to its polar aprotic nature .
(b) N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide (CAS 7728-40-7)
- Molecular Formula : C₁₂H₁₈N₂O
- Key Features: Substitution at the 2,6-dimethylphenyl position and an ethylamino-acetamide chain.
(c) 2-Ethyl-N-(2-ethylphenyl)hexanamide (CAS 349120-47-4)
- Molecular Formula: C₁₆H₂₅NO
- Key Features : Ethyl substituents on both the phenyl ring and the hexanamide chain.
- Comparison : The 2-ethylphenyl group may enhance lipophilicity compared to 2,4-dimethylphenyl, affecting solubility and membrane permeability .
Functional Group Variations: Sulfonamides vs. Amides
(a) N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- Molecular Formula: C₁₅H₁₇NO₂S
- Key Structural Data :
- Comparison : The sulfonamide group (SO₂NH) introduces stronger hydrogen-bonding capability compared to the amide (CONH), influencing crystal packing and solubility. The 2,4-dimethylbenzenesulfonyl moiety also increases molecular rigidity .
(b) N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Use : Herbicide .
- Comparison : Replacement of dimethyl groups with dichloro substituents enhances electrophilicity, making it more reactive in agrochemical applications. The ethoxymethoxy group adds steric bulk, reducing rotational freedom .
Table 1: Comparative Data for Selected Compounds
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